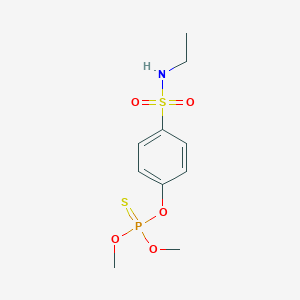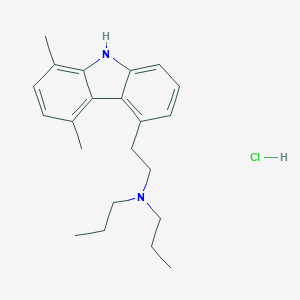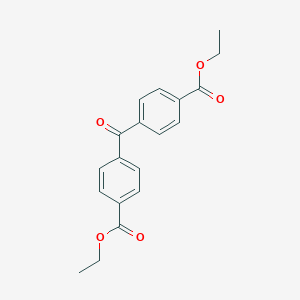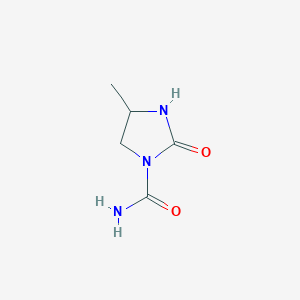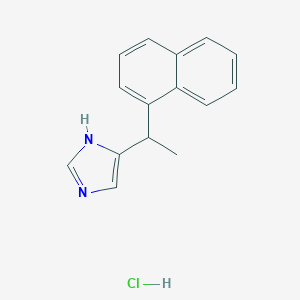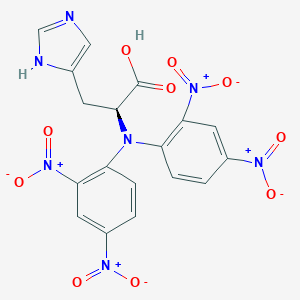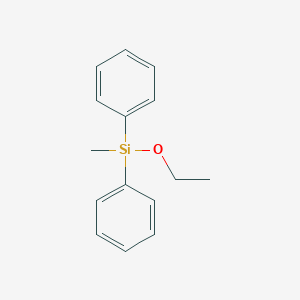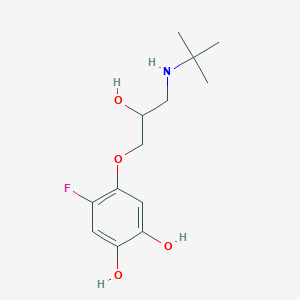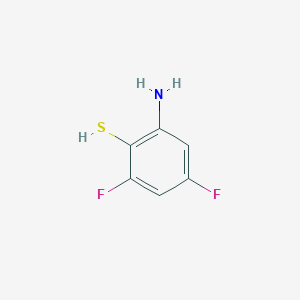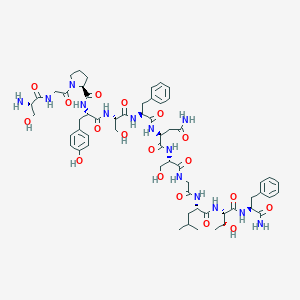
Salmfamide 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salmfamide 2 is a synthetic compound that has been developed as a potential treatment for various diseases. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of salmfamide 2 is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and the modulation of various signaling pathways. Salmfamide 2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, salmfamide 2 has been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Salmfamide 2 has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. Additionally, salmfamide 2 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Furthermore, salmfamide 2 has been found to have a neuroprotective effect on the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Salmfamide 2 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, salmfamide 2 has been extensively studied, and its properties are well-characterized. However, there are also some limitations to the use of salmfamide 2 in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, salmfamide 2 may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of salmfamide 2. One potential area of research is the development of salmfamide 2 as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of salmfamide 2 and to identify its molecular targets. Furthermore, the potential off-target effects of salmfamide 2 need to be further investigated to ensure its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
Salmfamide 2 is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis of salmfamide 2 involves the condensation of 2-aminoacetophenone with salicylaldehyde in the presence of acetic acid. This reaction yields the intermediate product, which is then treated with ammonium acetate to form salmfamide 2.
Aplicaciones Científicas De Investigación
Salmfamide 2 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, salmfamide 2 has been found to have a neuroprotective effect on the brain, making it a potential treatment for neurodegenerative diseases.
Propiedades
Número CAS |
134439-74-0 |
|---|---|
Nombre del producto |
Salmfamide 2 |
Fórmula molecular |
C59H82N14O18 |
Peso molecular |
1275.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |
Clave InChI |
ULORYJBIPHKGST-MMPVZCTRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Otros números CAS |
134439-74-0 |
Secuencia |
SGPYSFNSGLTF |
Sinónimos |
neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



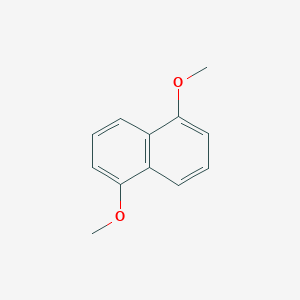
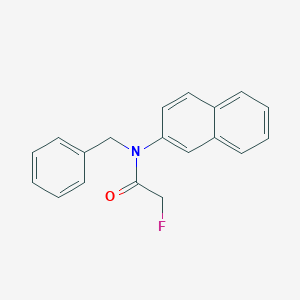
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
